2(1H)-Quinolinone, 6-methoxy-1-methyl-3-[[(1-methylethyl)amino]methyl]-
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Overview
Description
2(1H)-Quinolinone, 6-methoxy-1-methyl-3-[[(1-methylethyl)amino]methyl]- is a complex organic compound with a quinolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 6-methoxy-1-methyl-3-[[(1-methylethyl)amino]methyl]- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents like methanol or toluene and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 6-methoxy-1-methyl-3-[[(1-methylethyl)amino]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives, each with unique functional groups introduced through the reactions mentioned above .
Scientific Research Applications
2(1H)-Quinolinone, 6-methoxy-1-methyl-3-[[(1-methylethyl)amino]methyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 6-methoxy-1-methyl-3-[[(1-methylethyl)amino]methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic functions. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-isopropyl-6-methyl-2-cyclohexen-1-one: Shares a similar core structure but differs in functional groups.
Cyclohexene, 3-methyl-6-(1-methylethyl)-: Another related compound with a cyclohexene ring instead of a quinolinone core
Uniqueness
2(1H)-Quinolinone, 6-methoxy-1-methyl-3-[[(1-methylethyl)amino]methyl]- is unique due to its specific substitution pattern and the presence of both methoxy and isopropylamino groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
937671-36-8 |
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Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
6-methoxy-1-methyl-3-[(propan-2-ylamino)methyl]quinolin-2-one |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)16-9-12-7-11-8-13(19-4)5-6-14(11)17(3)15(12)18/h5-8,10,16H,9H2,1-4H3 |
InChI Key |
IJWWCOMZXFAKTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC2=C(C=CC(=C2)OC)N(C1=O)C |
Origin of Product |
United States |
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